molecular formula C13H11N3O2S2 B2648298 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946319-61-5

3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2648298
CAS RN: 946319-61-5
M. Wt: 305.37
InChI Key: DKSGIOXSDLGBDS-UHFFFAOYSA-N
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Description

Benzothiazole compounds have been the subject of recent research due to their potential as anti-tubercular agents . They have shown promising results in inhibiting the growth of M. tuberculosis . Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole compounds have shown promising results in inhibiting the growth of M. tuberculosis . Some benzothiazole derivatives have shown potent cytotoxicity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives, including compounds with methyl functionality, has shown their potential as supramolecular gelators. These compounds can form gels in ethanol/water and methanol/water mixtures, displaying good stability and low minimum gelator concentration. The gelation behavior is driven by non-covalent interactions such as π-π interactions and hydrogen bonding, highlighting their application in designing new material matrices and encapsulation mediums (Yadav & Ballabh, 2020).

Anticancer Agents

Another area of research involves the synthesis and evaluation of benzothiazolyl substituted compounds for their anticancer activity. These studies include the design and synthesis of novel compounds that have shown promising activity against various cancer cell lines. Such research underscores the potential of thiazole and benzamide derivatives, similar to the specified compound, in developing new anticancer agents (Tiwari et al., 2017).

Antibacterial Agents

Compounds derived from the benzothiazole nucleus have also been investigated for their antibacterial properties. Specific derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating their potential in creating new antibacterial treatments (Palkar et al., 2017).

Synthesis and Reactivity

The synthetic routes and reactivity of thiazole and isoxazole derivatives, including methods for creating 3-methylisoxazole-5-carboxamides, have been explored, shedding light on their chemical properties and potential applications in medicinal chemistry and material science (Martins et al., 2002).

Novel Drug Development

Studies on the synthesis and pharmacological evaluation of novel compounds, including those with thiazolyl and benzamide moieties, contribute to the discovery of potential new drugs with anti-inflammatory, analgesic, or anti-fibrotic activities. This research underscores the importance of these chemical classes in the ongoing search for therapeutic agents (Kim et al., 2008).

Future Directions

Research into benzothiazole compounds and their derivatives continues to be a promising area for the development of new anti-tubercular drugs . Further studies are needed to fully understand their mechanism of action and potential applications.

properties

IUPAC Name

3-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-7-5-10(18-16-7)12(17)15-13-14-9-4-3-8(19-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSGIOXSDLGBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide

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